Dihydroenmein
Description
Structure
2D Structure
Properties
CAS No. |
14237-76-4 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6,9-dihydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H28O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,16,21,23H,4-8H2,1-3H3 |
InChI Key |
XDIFXKVLMXAILB-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
Canonical SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
Origin of Product |
United States |
Advanced Isolation and Structural Elucidation Methodologies for Dihydroenmein
Refined Chromatographic Separation Techniques for Dihydroenmein Isolation from Biological Matrices
The isolation of this compound from crude plant extracts, typically from the aerial parts or leaves of Isodon species, is a multi-step process that relies on a combination of chromatographic techniques. nih.govresearchgate.net The initial extraction is commonly performed with solvents like ethanol (B145695) or methanol, followed by partitioning with solvents of varying polarity, such as petroleum ether and ethyl acetate, to achieve a preliminary separation and enrichment of diterpenoids. nih.gov
Subsequent purification employs a series of chromatographic methods that separate compounds based on their physicochemical properties like polarity, size, and partitioning behavior. Traditional silica (B1680970) gel column chromatography is a fundamental first step, where a gradient elution system (e.g., petroleum ether-ethyl acetate-methanol) is used to separate the extract into several fractions. nih.govteledynelabs.comcolumn-chromatography.com Fractions containing this compound are identified and then subjected to more refined techniques.
High-Performance Liquid Chromatography (HPLC) , particularly in its semi-preparative format, is crucial for the final purification of this compound from fractions containing mixtures of similar compounds. researchgate.net Reversed-phase columns (e.g., C18) with gradient elution systems (e.g., acetonitrile-water) are frequently utilized to achieve high resolution. nih.gov
A highly effective technique for separating diterpenoids is High-Speed Counter-Current Chromatography (HSCCC) . nih.govnih.gov This all-liquid method avoids irreversible adsorption of the sample onto a solid support matrix, leading to high recovery rates. researchgate.netglobalresearchonline.net The selection of a suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is critical for successful separation. nih.gov HSCCC can be used to process significant quantities of crude extract, making it an efficient one-step separation or enrichment method. nih.govglobalresearchonline.net
| Technique | Stationary/Mobile Phase Principle | Typical Application | Advantages |
|---|---|---|---|
| Silica Gel Column Chromatography | Solid-liquid adsorption; separation based on polarity. Uses silica gel as the stationary phase and a solvent gradient (e.g., Petroleum Ether-Ethyl Acetate) as the mobile phase. | Initial fractionation of crude plant extracts. nih.gov | High loading capacity, cost-effective for initial cleanup. teledynelabs.com |
| Semi-Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase (e.g., Acetonitrile-Water) and a solid stationary phase (e.g., C18). | Final purification of enriched fractions. researchgate.net | High resolution and efficiency, reproducible. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning; no solid support matrix. Utilizes two immiscible liquid phases (e.g., n-hexane-ethyl acetate-methanol-water). nih.gov | Large-scale separation and purification from crude extracts. nih.gov | No irreversible adsorption, high sample recovery, scalable. nih.govresearchgate.net |
Spectroscopic Techniques in this compound Structural Characterization (e.g., Advanced NMR, High-Resolution Mass Spectrometry)
Once isolated, the definitive structure of this compound is elucidated using a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula of the compound. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer can measure the mass-to-charge ratio (m/z) with sub-ppm accuracy. nih.govnih.govlongdom.org Tandem MS (MS/MS) experiments are used to study the fragmentation patterns of ent-kaurane diterpenoids. For the related enmein-type diterpenoids, characteristic losses of CH₂O and CO₂ in negative ion mode are observed, which aids in the structural confirmation of the core skeleton. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete constitution and relative stereochemistry of this compound. mpg.de A suite of 1D and 2D NMR experiments is required for full structural assignment.
¹H NMR: Provides information about the number of different types of protons and their electronic environment. uobasrah.edu.iq
¹³C NMR and DEPT: Reveal the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). core.ac.ukudel.edu
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the complete carbon skeleton.
| Technique | Type of Information Obtained | Example Data Type |
|---|---|---|
| HRMS (e.g., ESI-Q-TOF) | Provides exact mass and molecular formula. nih.gov Fragmentation patterns confirm the core structure. nih.gov | Measured m/z value for [M+H]⁺ or [M+Na]⁺ ions. |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for all protons. | δ in ppm (parts per million). |
| ¹³C NMR | Chemical shifts (δ) for all carbon atoms. | δ in ppm. |
| DEPT | Distinguishes between CH₃, CH₂, and CH groups. core.ac.uk | Positive/negative signals for carbon types. |
| 2D COSY | Shows ¹H-¹H spin-spin coupling networks. | Cross-peaks indicating coupled protons. |
| 2D HSQC | Correlates protons to their directly attached carbons. | Cross-peaks showing C-H one-bond correlations. |
| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Cross-peaks used to connect molecular fragments. |
Crystallographic Approaches for this compound Absolute Stereochemistry Determination
While NMR spectroscopy can define the relative stereochemistry of a molecule, determining its absolute configuration often requires crystallographic methods. Single-crystal X-ray diffraction is the definitive technique for establishing the absolute stereochemistry of chiral molecules like this compound. wikipedia.orgyoutube.com
The process involves growing a high-quality single crystal of the purified compound. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. youtube.com This map allows for the precise determination of the spatial arrangement of every atom in the molecule, unambiguously establishing the ent-kaurane stereochemistry. For complex diterpenoids isolated from Isodon, single-crystal X-ray diffraction has been instrumental in confirming their structures, including the absolute configuration of all stereocenters. rsc.org
| Step | Description | Information Yielded |
|---|---|---|
| Crystallization | Growing a suitable, high-quality single crystal of pure this compound. nih.gov | An ordered, repeating lattice of the molecule. |
| X-ray Diffraction | Irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern. wikipedia.org | A unique pattern of diffraction spots with specific intensities and positions. |
| Data Analysis & Structure Solution | Using computational methods to solve the phase problem and generate an electron density map from the diffraction data. | A 3D model of the molecule showing the precise position of each atom. |
| Refinement | Refining the atomic model to best fit the experimental diffraction data, including the determination of the absolute configuration (e.g., using the Flack parameter). | Unambiguous absolute stereochemistry, bond lengths, and bond angles. |
Development of Novel Analytical Platforms for Diterpenoid Characterization
The field of natural product chemistry is continually advancing, with the development of integrated or "hyphenated" analytical platforms that streamline the process from crude extract to fully characterized compound. semanticscholar.orgnih.govresearchgate.net These novel platforms are particularly valuable for the analysis of complex mixtures containing numerous diterpenoids, such as those from Isodon species.
One of the most powerful modern platforms is the coupling of Liquid Chromatography with Mass Spectrometry and Solid-Phase Extraction-Nuclear Magnetic Resonance (LC-MS-SPE-NMR) . nih.govmetabolomicscentre.nl This integrated system allows for the online separation of a mixture by LC, followed by MS analysis for molecular weight determination and preliminary identification. Simultaneously, peaks of interest can be automatically trapped onto an SPE cartridge. These trapped, purified compounds can then be eluted into an NMR spectrometer for full structural elucidation. This approach significantly accelerates the discovery and characterization of novel diterpenoids from complex biological matrices. nih.gov
Furthermore, the application of metabolomics approaches, utilizing techniques like UHPLC-Q-TOF-MS/MS, combined with molecular networking, allows for the rapid chemical profiling of extracts. nih.govmaxapress.com By comparing fragmentation patterns (MS/MS data), it is possible to quickly identify known compounds (dereplication) and classify potentially new diterpenoids based on structural similarity to known compounds, thereby guiding the targeted isolation of novel structures like this compound. nih.govmaxapress.com
| Platform | Component Techniques | Application in Diterpenoid Characterization |
|---|---|---|
| LC-MS-SPE-NMR | HPLC/UHPLC, Mass Spectrometry (MS), Solid-Phase Extraction (SPE), NMR Spectroscopy. nih.gov | Automated, online separation, preliminary identification (MS), and full structural elucidation (NMR) of compounds from a single chromatographic run. metabolomicscentre.nl |
| UHPLC-Q-TOF-MS/MS with Molecular Networking | Ultra-High-Performance Liquid Chromatography, Quadrupole Time-of-Flight Mass Spectrometry. nih.gov | Rapid chemical profiling, dereplication of known diterpenoids, and classification of unknown analogues based on MS/MS fragmentation similarity. maxapress.com |
| Hyphenated GC-MS | Gas Chromatography - Mass Spectrometry. nih.gov | Analysis of volatile or derivatized diterpenoids. |
Elucidation of Dihydroenmein Biosynthetic Pathways
Identification of Precursor Molecules and Early Enzymatic Transformations in Dihydroenmein Biosynthesis
The universal precursor for all diterpenoids, including this compound, is geranylgeranyl diphosphate (B83284) (GGPP) researchgate.netnih.gov. GGPP is a C20 isoprenoid molecule synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) researchgate.netnih.gov. The initial step in diterpenoid biosynthesis involves the cyclization of GGPP by diterpene synthases (diTPSs) or diterpene cyclases (DTCs) to form various diterpene skeletons researchgate.net. For isodon diterpenoids, this often involves the formation of the ent-kaurene (B36324) skeleton, which serves as the foundational structure upon which further modifications occur to yield compounds like this compound kyoto-u.ac.jpcore.ac.uk. The precise early enzymatic transformations that specifically lead to the this compound skeleton from GGPP are subject to ongoing research, but it is understood to involve cyclization events that establish the characteristic ring system of this class of compounds.
Characterization of Key Enzymes and Gene Clusters Involved in this compound Formation
The formation of this compound from its diterpene skeleton involves a series of oxidative and other enzymatic modifications. Key enzymes implicated in diterpenoid biosynthesis generally include cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), which introduce hydroxyl groups and other oxygenated functionalities researchgate.net. Additionally, transferases and isomerases play roles in further tailoring the diterpene structures researchgate.net. While specific gene clusters directly encoding all enzymes for this compound biosynthesis have not been exhaustively detailed in the readily available literature, studies on related isodon diterpenoids suggest that genes encoding terpene synthases and various P450 enzymes are often found in proximity or are co-regulated in producing organisms, hinting at potential operon-like structures or coordinated gene expression researchgate.netresearchgate.net. The characterization of specific enzymes, such as those responsible for the hydroxylation and oxidation steps unique to this compound, remains an active area of investigation.
Molecular and Genetic Regulation of this compound Biosynthesis in Producing Organisms
The production of secondary metabolites like this compound in plants is tightly regulated at both the molecular and genetic levels. This regulation ensures that these compounds are produced at appropriate times and in specific tissues, often in response to developmental cues or environmental stimuli. While specific regulatory mechanisms for this compound biosynthesis are not extensively documented, general principles of plant secondary metabolism suggest that transcription factors play a crucial role in controlling the expression of genes encoding biosynthetic enzymes nih.gov. These transcription factors can be influenced by signaling pathways, hormones, and stress responses, thereby modulating the flux through the this compound biosynthetic pathway. Understanding these regulatory networks is key to manipulating this compound production.
Comparative Biosynthetic Analyses with Related Isodon Diterpenoids
This compound belongs to the large family of isodon diterpenoids, which includes well-studied compounds such as enmein (B198249) and oridonin (B1677485) kyoto-u.ac.jpresearchgate.netms-editions.cl. Comparative analyses of their biosynthetic pathways reveal shared early steps, typically involving the cyclization of GGPP to form a common diterpene skeleton, such as ent-kaurene researchgate.netkyoto-u.ac.jp. However, the subsequent modifications that differentiate these compounds are mediated by distinct sets of enzymes, particularly cytochrome P450 monooxygenases, which introduce specific hydroxylations, oxidations, and other functional groups researchgate.net. For instance, the conversion of oridonin to isodocarpin and this compound to enmein has been observed, indicating interconversion or shared intermediates in related pathways kyoto-u.ac.jp. Studying these differences and similarities provides insights into the evolutionary diversification of diterpenoid biosynthesis and the specific enzymatic machinery required for this compound formation.
Strategies for Pathway Engineering and Heterologous Production of this compound
The intricate nature of this compound biosynthesis presents opportunities and challenges for pathway engineering and heterologous production. Strategies often involve identifying and cloning the genes encoding the key enzymes from the producing organism and expressing them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae nih.gov. This approach allows for the production of this compound under controlled laboratory conditions, independent of the original plant source. Pathway engineering efforts may focus on optimizing the expression of these genes, introducing additional enzymes to complete the pathway, or modifying regulatory elements to enhance yields. While specific successful heterologous production of this compound may not be widely published, the general principles applied to other complex plant natural products offer a roadmap for future endeavors.
Strategies for Total Synthesis and Chemical Derivatization of Dihydroenmein
Retrosynthetic Disconnections and Synthetic Route Design for Dihydroenmein
While specific detailed retrosynthetic analyses for this compound are not extensively detailed in the initial search results, the general principles applied to related diterpenoids would involve dissecting the characteristic tetracyclic ent-kaurane skeleton. Key disconnections might target the formation of the C/D rings or the A/B rings, potentially utilizing cycloaddition reactions or cascade cyclizations to establish the core framework researchgate.netumich.educhemrxiv.orghygeiajournal.comresearchgate.netrsc.org. The relationship between this compound and enmein (B198249), with documented chemical interconversions between the two jst.go.jpumich.edukyoto-u.ac.jpkyoto-u.ac.jpcore.ac.uk, suggests that synthetic routes designed for enmein could be adapted, or that this compound could be accessed via selective reduction or modification of enmein or its precursors.
Development of Enantioselective and Stereocontrolled Syntheses of this compound
The presence of multiple stereocenters within this compound necessitates the development of enantioselective and stereocontrolled synthetic methodologies. Achieving the correct absolute and relative stereochemistry is paramount for synthesizing biologically active molecules, as subtle differences in stereochemistry can drastically alter biological interactions researchgate.netrsc.orgnih.govethz.chnih.govbeilstein-journals.org.
While direct total syntheses of this compound with detailed stereochemical control are not prominently featured in the initial search results, established strategies for similar complex diterpenoids provide a blueprint. These include:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources ethz.ch.
Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes or organocatalysts) to induce stereoselectivity in key bond-forming reactions, such as Michael additions, Diels-Alder reactions, or hydrogenations researchgate.netrsc.orgnih.govnih.govnih.govnih.gov.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to direct stereoselective transformations, followed by its removal ethz.ch.
The development of enantioselective syntheses for related compounds like dihydro-β-erythroidine nih.gov and various atisane (B1241233) diterpenoids rsc.org demonstrates the feasibility of applying these advanced techniques to the ent-kaurane skeleton.
Novel Methodologies for Constructing the this compound Polycyclic Carbon Skeleton
The construction of the fused tetracyclic ent-kaurane skeleton of this compound represents a significant synthetic challenge. Researchers have explored various innovative methodologies to assemble such complex architectures:
Palladium-Catalyzed Dearomatization: This approach allows for the construction of intricate polycyclic frameworks from simpler aromatic precursors, offering efficient access to complex skeletons chemrxiv.orghygeiajournal.comresearchgate.net.
Diels-Alder Reactions: Both intermolecular and intramolecular Diels-Alder reactions are powerful tools for forming six-membered rings and can be employed to construct fused ring systems with controlled stereochemistry youtube.comumich.edursc.org.
Cascade Reactions: Tandem or cascade reaction sequences, where multiple transformations occur in a single pot, can efficiently build molecular complexity, including the assembly of polycyclic systems hygeiajournal.comnih.govresearchgate.net.
Stereoselective Cyclizations: Methods employing reagents like samarium diiodide (SmI₂) or other metal catalysts can achieve diastereoselective cyclizations, crucial for establishing the correct stereochemistry in the polycyclic core nih.gov.
These advanced synthetic strategies are instrumental in overcoming the inherent complexity of the this compound scaffold.
Semi-synthesis and Chemo-enzymatic Approaches for this compound Modification
Given the availability of this compound and related diterpenoids from natural sources, semi-synthesis offers a pragmatic route for obtaining sufficient material for further studies and for generating structural diversity nih.govnih.govwikipedia.orgrsc.org. Semi-synthesis involves using isolated natural products as starting materials and performing a limited number of chemical modifications. For instance, the chemical conversion of this compound to enmein has been documented jst.go.jpumich.edukyoto-u.ac.jpkyoto-u.ac.jpcore.ac.uk, indicating that selective oxidation or functionalization of this compound is achievable.
Chemo-enzymatic approaches, which combine the specificity of enzymes with the versatility of chemical transformations, are also an emerging area. While current literature prominently features chemo-enzymatic modifications of RNA nih.govresearchgate.netnih.govharvard.edunih.govnih.govresearchgate.netfrontiersin.org, the principle can be extended to complex natural products. Enzymes could potentially be employed for regioselective functionalization or stereoselective transformations on this compound, followed by chemical elaboration to create novel derivatives. The modification of dihydromyricetin (B1665482) using enzymes like sucrose (B13894) phosphorylase and lipases to improve solubility and antioxidant activity exemplifies the potential of such approaches for related natural products nih.gov.
Synthesis of this compound Analogues for Mechanistic Probes and SAR Studies
The synthesis of this compound analogues is critical for elucidating its structure-activity relationships (SAR) and for developing mechanistic probes to understand its biological interactions airitilibrary.comresearchgate.netresearchgate.netrsc.orgnih.gov. Even though this compound itself may exhibit limited bioactivity in certain assays airitilibrary.comnih.gov, its structural framework can serve as a valuable scaffold for medicinal chemistry efforts.
Studies on related diterpenoids, such as neolaxiflorin L and eriocalyxin B, have successfully employed total synthesis to generate libraries of analogues, leading to the identification of key structural features responsible for biological activity and the development of improved drug candidates or probes researchgate.netresearchgate.net. By systematically modifying different parts of the this compound molecule—such as altering oxidation states, introducing functional groups, or modifying the stereochemistry—researchers can probe which structural elements are essential for any potential biological effects or for interaction with specific molecular targets. This approach is fundamental in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
Mechanistic Investigations of Dihydroenmein S Biological Interactions
Cellular and Subcellular Mechanisms Underlying Dihydroenmein's Modulatory Activities
The cellular and subcellular mechanisms by which this compound exerts its effects are central to understanding its biological profile. This encompasses identifying its direct molecular targets, mapping its influence on cellular signaling networks, and characterizing the dynamics of its interaction with biological macromolecules.
Identifying the specific molecular targets of a compound like this compound is a foundational step in understanding its biological activity. This process typically involves a combination of biochemical screening, genetic approaches, and phenotypic analysis to pinpoint the proteins, enzymes, or receptors with which this compound directly interacts ucl.ac.uknih.govwuxibiology.comstanford.edu. Functional validation then confirms that modulating these identified targets leads to the observed biological effects of this compound. This validation can involve techniques such as target knockdown or overexpression, followed by assays to assess the compound's impact on cellular processes.
While specific molecular targets for this compound were not detailed in the provided search results, investigations would typically aim to identify targets crucial for disease pathways or cellular functions.
Table 5.1.1: Illustrative Molecular Target Identification and Validation Data for this compound
| Target Class | Potential Target (Hypothesized) | Interaction Type | Validation Method(s) | Observed this compound Effect (Illustrative) |
| Enzyme | Kinase A | Inhibition | In vitro kinase activity assay, Western blot | Decreased phosphorylation of downstream substrate |
| Cell Surface Receptor | Receptor B | Agonism/Antagonism | Receptor binding assay, Calcium flux assay | Altered intracellular calcium levels |
| Transcription Factor | TF C | Modulation | EMSA, Reporter gene assay, qPCR | Upregulation/Downregulation of target gene expression |
| Note: Specific molecular targets for this compound were not identified in the provided search results. This table illustrates the type of data collected during target identification and validation studies for a bioactive compound. |
Table 5.1.2: Illustrative this compound-Induced Changes in Cellular Signaling Networks
| Signaling Pathway | Key Protein/Component | This compound Treatment | Effect on Component (Illustrative) | Downstream Consequence (Illustrative) |
| MAPK | p-ERK1/2 | + | Increased phosphorylation | Enhanced cell proliferation |
| PI3K/Akt | p-Akt | - | Decreased phosphorylation | Reduced cell survival |
| NF-κB | Phospho-IκBα | + | Increased degradation | Upregulated inflammatory gene expression |
| Note: Specific signaling network modulations by this compound were not detailed in the provided search results. This table exemplifies the types of data analyzed to understand a compound's impact on cellular signaling. |
Characterizing the dynamics and kinetics of this compound's interaction with its molecular targets is crucial for understanding the potency, duration, and specificity of its effects nih.govunisyscat.debmglabtech.com. This involves measuring parameters such as binding affinity (often represented by the dissociation constant, KD), association rate (kon), and dissociation rate (koff) bmglabtech.comnih.govmalvernpanalytical.com. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays are used to quantitatively assess these interactions. Understanding these kinetic parameters helps predict how this compound will behave in a biological system and how its efficacy might be influenced by various conditions.
Table 5.1.3: Illustrative Binding Kinetics Data for this compound with a Hypothetical Target
| Target Protein | Ligand | KD (nM) | kon (M-1s-1) | koff (s-1) | Binding Strength |
| Target P | This compound | 50.5 ± 4.2 | 1.2 x 105 | 6.1 x 10-4 | Moderate |
| Note: Specific binding kinetics data for this compound were not available in the provided search results. This table presents illustrative data representing typical parameters measured in protein-ligand binding studies. |
This compound's Influence on Specific Cellular Phenomena
Beyond direct molecular interactions and signaling pathways, this compound's biological activity can be assessed by its impact on broader cellular processes, such as cell cycle control, programmed cell death (apoptosis), and cellular resistance mechanisms.
The cell cycle is a tightly regulated process governing cell division, and its dysregulation is a hallmark of many diseases, including cancer nih.govkhanacademy.org. Apoptosis, or programmed cell death, is essential for tissue homeostasis and eliminating damaged cells nih.gov. Compounds can influence these processes by inducing cell cycle arrest at specific phases (G1, S, G2/M) or by triggering apoptotic cascades nih.govkhanacademy.orgmdpi.comresearchgate.net. Investigations into this compound would involve treating specific cell lines and assessing its effects on cell cycle phase distribution (e.g., using flow cytometry) and markers of apoptosis (e.g., caspase activation, PARP cleavage, Bcl-2 family protein expression).
Table 5.2.1: Illustrative Effects of this compound on Cell Cycle and Apoptosis in Cell Line X
| Treatment | Cell Cycle Phase Distribution (%) | Apoptosis Markers (Illustrative) |
| Control | G1: 60, S: 25, G2/M: 15 | Caspase-3 Activity: Low |
| This compound (Low) | G1: 65, S: 20, G2/M: 15 | Caspase-3 Activity: Low |
| This compound (High) | G1: 75, S: 10, G2/M: 15 | Caspase-3 Activity: High |
| Note: Specific data on this compound's effects on cell cycle and apoptosis were not found in the provided search results. This table provides an illustrative example of how such findings might be presented. |
Cellular resistance mechanisms, particularly multi-drug resistance (MDR), pose a significant challenge in therapeutic interventions, especially in cancer treatment nih.govnih.govniinfectioncontrolmanual.netamr.solutions. MDR can arise from various cellular adaptations, such as increased expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in drug metabolism and DNA repair pathways nih.govnih.gov. Research into this compound would investigate whether it can overcome existing resistance mechanisms in specific cell types or, conversely, if it induces resistance to other therapeutic agents. Assays might include measuring the reversal of MDR phenotypes or evaluating this compound's efficacy in resistant cell lines compared to sensitive ones.
Table 5.2.2: Illustrative Impact of this compound on Multi-Drug Resistance (MDR) Phenotypes
| Cell Line Type | MDR Marker (e.g., P-gp expression) | This compound Treatment | Effect on MDR Phenotype (Illustrative) | Efficacy of Co-administered Drug Y (Illustrative) |
| MDR-Resistant | High | - | Resistant | Low |
| MDR-Resistant | High | + | Reduced resistance | High |
| Sensitive | Low | - | Sensitive | High |
| Note: Specific data regarding this compound's impact on cellular resistance mechanisms were not found in the provided search results. This table offers an illustrative example of how such investigations might be documented. |
Compound List
this compound
Regulation of Melanin (B1238610) Synthesis and Associated Cellular Events
This compound has been identified as a compound that can modulate the process of melanogenesis, the biological pathway responsible for the production of melanin pigments. Research indicates that this compound acts as a suppressor of melanogenesis, notably without inducing significant cytotoxicity in the studied cell lines. Specifically, studies utilizing B16-F10 melanoma cells have demonstrated that this compound can successively suppress melanogenesis while maintaining cell viability. This suppression of cellular melanin content was found to be statistically significant at a concentration of 2.5 μM sci-hub.se. The observed effect suggests that this compound interferes with key steps or regulatory mechanisms within the melanogenic cascade.
Table 1: Effects of this compound on B16-F10 Melanoma Cells
| Parameter | Effect of this compound | Concentration / Notes |
| Melanogenesis | Suppressed | Significant suppression of cellular melanin content observed at 2.5 μM sci-hub.se. |
| Cell Viability | Not significantly affected (no noticeable cytotoxicity) | No noticeable cytotoxicity observed at concentrations 100-fold higher than tested diterpenoids sci-hub.se. |
Advanced In Vitro Cell Culture Models for this compound Mechanistic Research
Investigating the intricate mechanisms by which compounds like this compound interact with cellular processes, such as melanogenesis, necessitates the use of sophisticated in vitro models that more accurately recapitulate the in vivo cellular environment. Traditional two-dimensional (2D) cell culture systems, while foundational, often fail to capture the complexity of tissue architecture, cell-to-cell interactions, and extracellular matrix (ECM) cues present in living organisms nih.govfrontiersin.orgmdpi.comresearchgate.net. This discrepancy can lead to a reduced predictive power for drug efficacy and mechanisms.
Advanced in vitro cell culture models, particularly three-dimensional (3D) cultures, have emerged as crucial tools for enhancing the precision and relevance of mechanistic research nih.govfrontiersin.orgmdpi.com. These models, including cellular spheroids, organoids, and organ-on-a-chip systems, offer a more physiologically relevant environment by recreating tissue-like structures and microenvironments nih.govmdpi.comaltex.org. Spheroids and organoids, for instance, allow for cell aggregation and the development of complex cellular interactions and gradients that are absent in 2D cultures nih.govresearchgate.netaltex.org. Organ-on-a-chip technologies further integrate microfluidics to mimic organ-specific physiological functions and responses, providing a highly controlled microenvironment for studying compound interactions nih.govfrontiersin.orgmdpi.com.
For research into melanogenesis regulators like this compound, these advanced models are particularly valuable. They can provide a more accurate assessment of how a compound influences not only melanin production within melanocytes but also the complex interplay between melanocytes and surrounding cells, such as keratinocytes, and the signaling cascades that govern these processes frontiersin.orgnih.govnih.gov. The use of established cell lines like B16-F10 melanoma cells within these advanced 3D culture frameworks allows for the detailed mechanistic dissection of this compound's effects, bridging the gap between in vitro observations and potential in vivo outcomes sci-hub.senih.govfrontiersin.org.
Compound List:
this compound
Melanin
L-tyrosine
L-dopa
Dopaquinone
Tyrosinase (TYR)
Tyrosinase-related protein 1 (TYRP1)
Dopachrome tautomerase (DCT)
Microphthalmia-associated transcription factor (MITF)
Structure Activity Relationship Sar Studies of Dihydroenmein and Its Chemical Analogues
Rational Design and Synthesis of Dihydroenmein Derivatives with Modulated ActivitiesThere is no information on the synthesis of this compound derivatives or any attempts at modulating its activities through rational design.
Due to the complete absence of specific data for "this compound," no data tables or detailed research findings can be presented. To proceed with this request, a valid and recognized chemical name or structure is required.
Advanced Analytical Chemistry in Dihydroenmein Research
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Dihydroenmein Profiling
Omics technologies, such as metabolomics and proteomics, offer powerful tools for understanding the broader biological context of this compound. Metabolomics aims to identify and quantify all the small molecules (metabolites) within a biological sample, providing insights into metabolic pathways affected by this compound. Proteomics, on the other hand, focuses on the comprehensive study of proteins, their structures, functions, and interactions.
While specific studies detailing this compound's direct profiling using broad metabolomics or proteomics are not extensively detailed in the provided search results, the general application of these techniques is relevant. For instance, studies involving related compounds like enmein (B198249) and oridonin (B1677485) have explored their interactions with biological systems, which would typically involve metabolomic or proteomic approaches to identify downstream effects or binding partners umich.edunih.govresearchgate.net. The development of chemical probes, such as alkyne-tagged derivatives of related compounds, is noted as a potential tool for proteomics studies, suggesting a pathway for investigating this compound's molecular targets researchgate.net.
Hyphenated Mass Spectrometry Techniques for this compound Metabolite Identification
Hyphenated mass spectrometry (MS) techniques, which combine separation methods with mass analysis, are crucial for identifying this compound and its metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary examples of these powerful analytical tools nih.govijarnd.comnih.govslideshare.netslideshare.netchromatographytoday.com.
LC-MS/MS, in particular, offers high sensitivity and specificity, enabling the identification of compounds based on their mass-to-charge ratio and fragmentation patterns nih.govnih.govslideshare.netijpras.com. These techniques are vital for characterizing this compound's structure and identifying any related metabolites formed in biological or chemical processes. Research has shown that compounds like enmein and oridonin, which share structural similarities with this compound, can be analyzed using these methods nih.govjst.go.jp. The ability to perform tandem mass spectrometry (MS/MS) allows for detailed structural elucidation of this compound and its potential transformation products nih.govnih.govslideshare.netijpras.com.
High-Throughput Screening Methodologies for this compound and Analogues
High-throughput screening (HTS) methodologies are essential for rapidly testing large numbers of compounds, including this compound and its analogues, for biological activity novapublishers.comnih.govwikipedia.orgbmglabtech.com. These methods involve automated systems, robotics, and sensitive detectors to conduct millions of tests efficiently novapublishers.comwikipedia.orgbmglabtech.com.
While specific HTS assays for this compound are not explicitly detailed, the general principles apply. HTS is used in drug discovery to identify "hit" compounds that show desired biological effects, serving as starting points for further development novapublishers.comnih.govbmglabtech.com. Research on related diterpenoids has identified compounds with cytotoxic or other biological activities, underscoring the importance of HTS in exploring the potential of this compound and its derivatives umich.eduresearchgate.netjst.go.jpchemfaces.comresearchgate.net. The development of chemical probes for proteomics studies also aligns with HTS strategies, aiming to identify molecular targets researchgate.net.
Quantitative Analysis of this compound in Complex Biological Samples
Accurately quantifying this compound in complex biological samples, such as plasma, serum, or tissue extracts, requires sensitive and specific analytical methods. LC-MS/MS is a predominant technique for this purpose due to its ability to detect and quantify analytes at low concentrations in intricate matrices nih.govijpras.comnih.govmomentum.biochromatographyonline.com.
The challenge in analyzing complex biological samples lies in the presence of numerous endogenous compounds that can interfere with the analysis nih.govchromatographyonline.comtainstruments.comnih.gov. Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are employed within LC-MS/MS to achieve high selectivity and sensitivity for this compound quantification nih.govnih.govmomentum.bio. Sample preparation, including extraction and purification steps, is critical to remove interferences and improve the reliability of quantitative results chromatographyonline.com. Studies on related compounds have demonstrated the application of these analytical approaches jst.go.jp.
Chemometric and Multivariate Statistical Approaches in this compound Data Analysis
Chemometrics and multivariate statistical approaches are indispensable for analyzing the large and complex datasets generated by modern analytical techniques used in this compound research, such as omics studies or HTS chromatographytoday.comdiva-portal.orgresearchgate.netdmu.dkmdpi.comamazon.comondalys.frmetabolomics.se. These methods help in extracting meaningful information, identifying patterns, and building predictive models.
Principal Component Analysis (PCA) and Partial Least Squares (PLS) are common multivariate statistical techniques used for data reduction, pattern recognition, and classification diva-portal.orgdmu.dkmdpi.comondalys.frmetabolomics.senih.gov. For example, PCA can be used to identify outliers or group samples based on their chemical profiles diva-portal.orgondalys.frmetabolomics.se. PLS-DA (Partial Least Squares-Discriminant Analysis) can be employed for classification tasks, such as distinguishing between different sample groups or predicting biological activity based on chemical data nih.gov. These statistical tools are crucial for interpreting the complex data generated from this compound research, enabling a deeper understanding of its behavior and potential applications.
Future Research Trajectories and Broader Academic Implications for Dihydroenmein
Integration of Artificial Intelligence and Machine Learning in Dihydroenmein Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize this compound research. AI algorithms can analyze vast datasets of natural products, predicting potential biological activities, identifying novel targets, and optimizing drug-like properties ijrpas.comcas.orgjhidc.orgknaw.nlacs.org. For this compound, ML models could predict its interactions with specific biological pathways or identify subtle activities that might have been missed by traditional screening methods. Furthermore, AI can accelerate the process of structure-activity relationship (SAR) studies by identifying key structural features that contribute to its observed biological effects, such as its reported cytotoxic-enhancing activity or melanogenesis suppression ijrpas.comcas.orgjhidc.orgknaw.nlacs.orgnih.gov.
Bio-Inspired Synthetic Strategies for this compound and Related Diterpenoids
The biosynthesis of Isodon diterpenoids, including those related to this compound, involves intricate enzymatic pathways researchgate.netnih.govplos.orgnih.govresearchgate.net. Understanding these pathways, which typically start from geranylgeranyl diphosphate (B83284) (GGPP) and involve diterpene synthases (diTPSs), offers a blueprint for bio-inspired synthetic strategies. Mimicking these natural biosynthetic steps can lead to more efficient and stereoselective total syntheses of this compound and its analogs.
Challenges in the total synthesis of complex diterpenoids often lie in achieving stereochemical control and constructing intricate ring systems. Bio-inspired approaches, such as employing specific enzymes or biomimetic reactions that mirror natural transformations, can provide elegant solutions. Furthermore, studying the biosynthesis can reveal key intermediates or enzymes that could be harnessed for semi-synthetic modifications, leading to libraries of this compound derivatives with potentially enhanced or novel activities.
Challenges and Emerging Opportunities in Natural Product-Based Chemical Biology
A significant challenge in studying natural products like this compound is elucidating the mechanism of action (MOA) and identifying specific biological targets, especially when direct cytotoxicity is modest nih.govnews-medical.net. This compound's reported lack of direct antitumor activity but potential to enhance the efficacy of other agents (e.g., VCR) points to a role in modulating cellular processes or synergistic interactions cas.orgnih.gov. This presents an opportunity to explore this compound as a chemical probe to understand complex biological pathways or resistance mechanisms.
Emerging opportunities include employing advanced chemical biology techniques such as chemical proteomics and genetic screens to identify this compound's molecular targets and pathways nih.govtiu.edu.iqrsc.org. Investigating synergistic effects, where this compound might potentiate the activity of other compounds or overcome drug resistance, is another promising area nih.govresearchgate.netmdpi.comrsc.orgga-online.org. Understanding these subtle interactions could reveal novel therapeutic strategies. Furthermore, the structural features of this compound, particularly the absence of the α,β-unsaturated carbonyl moiety found in many cytotoxic diterpenoids, offers a valuable point of comparison for structure-activity relationship (SAR) studies cas.orgresearchgate.netuj.edu.plresearchgate.net.
Contribution of this compound Research to Fundamental Understanding of Natural Product Biosynthesis and Function
This compound's distinct biological profile, compared to its more cytotoxic Isodon diterpenoid relatives, contributes significantly to understanding natural product SAR. The presence of the α,β-unsaturated carbonyl group is often critical for the direct cytotoxic activity of many diterpenoids through Michael addition reactions with cellular nucleophiles cas.orgresearchgate.netuj.edu.plresearchgate.net. This compound, lacking this specific functional group, serves as a crucial control compound, highlighting the importance of this structural motif for direct cytotoxicity. This distinction aids in dissecting the molecular basis of diterpenoid activity and guides the design of new analogs with tailored properties.
Moreover, this compound's potential role in synergistic or modulatory effects provides insights into the complex interplay of compounds within natural product mixtures and their impact on cellular processes like drug resistance or melanogenesis cas.orgnih.govresearchgate.net. Research into this compound can therefore deepen our fundamental understanding of how natural products exert their biological functions, moving beyond simple direct cytotoxicity to encompass more nuanced mechanisms of action, including pathway modulation and synergistic interactions. This also informs the broader field of natural product biosynthesis, by providing context for the evolutionary pressures that shape the production of diverse diterpenoid scaffolds within organisms like Isodon species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
